Regioisomer-Driven Divergent Target Profiles
The target compound and its closest structural analog, N-(2-methoxy-5-chlorophenyl)-L-prolinamide, share an identical molecular formula (C12H15ClN2O2, MW 254.71) but differ solely in the positional arrangement of the chloro and methoxy substituents on the N-phenyl ring. Despite this subtle structural difference, their biological annotation profiles are entirely non-overlapping. The 2-methoxy-5-chloro regioisomer has deposited activity data in BindingDB and ChEMBL for at least five distinct protein targets, including PDE5A (IC50 36 nM), the progesterone receptor (IC50 3.20 nM), alpha-2 adrenergic receptor (Ki 72 nM), 5-HT7 receptor (Ki 12.4 nM), and KLK1 (IC50 8.40 μM) [1]. In contrast, the target 3-chloro-4-methoxy compound has zero known bioactivity annotations across ChEMBL and PubChem BioAssay databases [2]. This differential annotation landscape is functionally meaningful: it demonstrates that the 3-chloro-4-methoxy arrangement does not promiscuously engage the same target panel as its regioisomer, suggesting a distinct selectivity profile that may be advantageous in screens where avoiding activity at serotonergic, adrenergic, or steroid hormone receptors is desired [1][2].
| Evidence Dimension | Number of annotated protein targets with quantitative activity data in public databases (BindingDB/ChEMBL) |
|---|---|
| Target Compound Data | 0 annotated targets (no known bioactivity in ChEMBL 20 or PubChem BioAssay) |
| Comparator Or Baseline | N-(2-Methoxy-5-chlorophenyl)-L-prolinamide: ≥5 annotated targets (PDE5A IC50 36 nM, PR IC50 3.20 nM, α2-AR Ki 72 nM, 5-HT7R Ki 12.4 nM, KLK1 IC50 8.40 μM) |
| Quantified Difference | Zero vs. ≥5 annotated targets; distinct target engagement profiles |
| Conditions | Public bioactivity database annotation survey (BindingDB, ChEMBL 20, PubChem BioAssay) as of 2025 |
Why This Matters
For procurement decisions in phenotypic or target-based screening, a compound with zero pre-existing target annotation offers a cleaner starting point for de novo hit discovery without the confounding influence of known polypharmacology, unlike its regioisomer which carries liability annotations at five distinct protein targets.
- [1] BindingDB. BDBM50542296 (CHEMBL4641729), BDBM50375823 (CHEMBL407847), BDBM50226941 (CHEMBL41803), BDBM50371444 (CHEMBL258073), BDBM50574432 (CHEMBL4863108): N-(2-Methoxy-5-chlorophenyl)-L-prolinamide activity data. View Source
- [2] ZINC15 Database. ZINC36047732 – N-(3-chloro-4-methoxyphenyl)prolinamide. Activities: no known activity; SEA predictions: no predicted activity. ChEMBL 20 data accessed via ZINC15. View Source
